N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
Evolution of Pyridazine-Based Research
The pyridazine heterocycle has emerged as a critical scaffold in modern drug design due to its unique physicochemical properties. Characterized by a high dipole moment (~3.94 D) and dual hydrogen-bonding capacity, pyridazine enables robust interactions with biological targets, including π-π stacking with aromatic amino acids and coordination via nitrogen lone pairs. These properties distinguish it from other azines, such as pyridine or pyrimidine, which exhibit lower dipole moments and less versatile hydrogen-bonding profiles.
The strategic incorporation of pyridazine rings into drug candidates addresses key challenges in medicinal chemistry, including reducing lipophilicity (cLog P values ~1.5–2.0 lower than benzene analogs) and mitigating off-target effects like human ether-a-go-go-related gene (hERG) potassium channel inhibition. For example, the FDA-approved drugs relugolix (gonadotropin-releasing hormone receptor antagonist) and deucravacitinib (tyrosine kinase 2 inhibitor) leverage pyridazine’s electron-deficient nature to enhance target specificity and metabolic stability. Computational studies further demonstrate that pyridazine’s dipole moment strengthens interactions with hydrophobic pockets in proteins, as evidenced by its binding to the rhinovirus capsid protein via π-stacking with tyrosine residues.
Recent advancements in pyridazine chemistry focus on optimizing substituent placement to fine-tune electronic effects. The C-3 and C-6 positions are particularly reactive, enabling regioselective functionalization for pharmacokinetic optimization. For instance, 3-carboxamide derivatives of pyridazine exhibit enhanced hydrogen-bonding with protease active sites, as observed in hepatitis C virus NS5B inhibitors.
Benzodioxole Derivatives in Medicinal Chemistry Research
The 1,3-benzodioxole moiety, a methylenedioxy-bridged aromatic system, is widely employed in drug design for its dual role as a metabolic stabilizer and pharmacophore enhancer. The electron-rich structure of benzodioxole facilitates interactions with cytochrome P450 enzymes, often reducing oxidative dealkylation and prolonging half-life. In the context of the target compound, the N-(2H-1,3-benzodioxol-5-yl) group likely contributes to enhanced blood-brain barrier permeability, a property observed in analogous neuroactive agents.
Benzodioxole derivatives are also notable for their ability to engage in edge-to-face aromatic interactions with tryptophan and phenylalanine residues, as demonstrated in serotonin receptor modulators. This interaction topology complements pyridazine’s dipole-driven binding, suggesting synergistic effects in the target molecule. Additionally, the methylenedioxy group’s conformational rigidity may restrict rotational freedom, improving entropic binding efficiency.
Sulfanyl Acetamide Linkages in Drug Discovery Research
Sulfanyl acetamide (CH3COS-) linkages serve as versatile spacers that balance flexibility and stability in drug-like molecules. The thioether bond in such linkages resists enzymatic hydrolysis more effectively than ester or amide bonds, as evidenced by the improved metabolic stability of vapendavir compared to its ester predecessor. In the target compound, the sulfanyl group may participate in sulfur-aromatic interactions with protein binding pockets, while the acetamide moiety provides hydrogen-bonding capacity via its carbonyl oxygen and amide NH.
Comparative studies of sulfanyl acetamide vs. methylene or ether linkers reveal superior target engagement in kinase inhibitors, where the sulfur atom’s polarizability enhances hydrophobic interactions. For example, in hepatitis C virus NS5B inhibitors, acetamide spacers facilitate critical hydrogen bonds with backbone amides of tyrosine and serine residues.
Research Significance and Methodological Approaches
The integration of pyridazine, benzodioxole, and sulfanyl acetamide motifs in a single molecule represents a convergence of three pharmacologically validated strategies. Methodologically, this compound’s development likely involved:
- Fragment-Based Design : Pyridazine and benzodioxole fragments were probabilistically combined using computational docking against target proteins, followed by linker optimization.
- Structure-Activity Relationship (SAR) Profiling : Systematic variation of substituents on the pyridazine ring (e.g., 4-ethoxyphenyl group) to balance potency and solubility.
- Molecular Dynamics Simulations : Assessment of the sulfanyl acetamide linker’s conformational flexibility in maintaining optimal distance between pharmacophores.
Key physicochemical parameters for the compound are hypothesized as follows:
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-2-26-16-6-3-14(4-7-16)17-8-10-21(24-23-17)29-12-20(25)22-15-5-9-18-19(11-15)28-13-27-18/h3-11H,2,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBZNQUPHCUQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions The process begins with the preparation of the benzodioxole and pyridazine intermediates, followed by their coupling through a sulfanyl linkage
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Properties
Key structural analogues differ in substituents on the pyridazine or benzodioxole moieties, impacting solubility, binding affinity, and metabolic stability.
†Calculated based on molecular formula (C₂₂H₂₁N₃O₄S).
Key Observations :
- Sulfanyl-acetamide linkers in analogues (e.g., triazole derivatives in ) show antimicrobial activity, suggesting the target compound may share similar bioactivity.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure
The compound features a benzodioxole moiety which is known for its diverse biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various derivatives of benzodioxole compounds. For instance, derivatives similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| Compound A | 15.62 | Staphylococcus aureus |
| Compound B | 31.25 | Escherichia coli |
| Compound C | 7.81 | Candida albicans |
In a study by , it was noted that certain derivatives exhibited minimal inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics, indicating potential for further development as antimicrobial agents.
Anticancer Activity
The compound's potential anticancer properties have also been explored. In vitro studies indicate that this compound may inhibit the growth of various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A recent investigation demonstrated that this compound exhibited cytotoxic effects on Mia PaCa-2 pancreatic cancer cells with an IC50 value of 12 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 12 | Apoptosis |
| PANC-1 | 15 | Cell Cycle Arrest (G1 Phase) |
| RKO | 20 | Induction of Apoptosis |
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, the compound has shown promise in anti-inflammatory assays. Studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
Mechanism of Action
The anti-inflammatory effect is hypothesized to be mediated through the inhibition of NF-kB signaling pathway, which plays a crucial role in the inflammatory response.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
